REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[N:11]1[C:15]([CH3:16])=[C:14]([C:17]([OH:19])=O)[N:13]=[N:12]1.[NH2:20][C:21]1[C:22](=[O:34])[N:23]([CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]2)[N:24]([CH3:27])[C:25]=1[CH3:26].C(N(CC)CC)C.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]2[CH2:9][CH2:10]2)[CH:5]=[CH:4][C:3]=1[N:11]1[C:15]([CH3:16])=[C:14]([C:17]([NH:20][C:21]2[C:22](=[O:34])[N:23]([CH:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33]3)[N:24]([CH3:27])[C:25]=2[CH3:26])=[O:19])[N:13]=[N:12]1
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)C1CC1)N1N=NC(=C1C)C(=O)O
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Name
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|
Quantity
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11.3 g
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Type
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reactant
|
Smiles
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NC=1C(N(N(C1C)C)C1CCCCC1)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC=1C(N(N(C1C)C)C1CCCCC1)=O
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Name
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Quantity
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18.82 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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47.7 mL
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Type
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reactant
|
Smiles
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C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Type
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CUSTOM
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Details
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stirred for 2.5 hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining a temperature <10° C
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Type
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TEMPERATURE
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Details
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to warm to RT
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Type
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CUSTOM
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Details
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The resulting mixture was quenched with sat. sodium bicarbonate (aq) (150 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with sat. sodium bicarbonate (aq) (50 ml), water (150 ml) and brine (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts were dried over MgSO4 and charcoal
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Type
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FILTRATION
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Details
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The desiccant was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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STIRRING
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Details
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with stirring
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Type
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FILTRATION
|
Details
|
The hot mixture was filtered
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Type
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WAIT
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Details
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at left
|
Type
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WAIT
|
Details
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to stand at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The resulting crystalline solid was collected by filtration
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Type
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CUSTOM
|
Details
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dried under reduced pressure at 40° C. over 2 days
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Duration
|
2 d
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C1CC1)N1N=NC(=C1C)C(=O)NC=1C(N(N(C1C)C)C1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |